2-Methyl-4-(trifluoromethoxy)aniline
Overview
Description
2-Methyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a methyl group at the second position and a trifluoromethoxy group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be used as a reagent in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the compound might interact with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
Its role in the suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
As a reagent in Suzuki–Miyaura coupling, it contributes to the formation of carbon–carbon bonds .
Action Environment
Safety data sheets suggest that workers handling the compound should use appropriate certified respirators when facing concentrations above the exposure limit .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethoxy)aniline typically involves the reduction of 4-trifluoromethoxy-nitrobenzene. The process begins with the nitration of 4-trifluoromethoxytoluene to form 4-trifluoromethoxy-2-nitrotoluene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups on the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Methyl-4-(trifluoromethoxy)aniline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but lacks the methyl group at the second position.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups at the third and fifth positions.
4-Fluoroaniline: Contains a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
2-Methyl-4-(trifluoromethoxy)aniline is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-methyl-4-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDBMILLZRYZCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379582 | |
Record name | 2-methyl-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-59-9 | |
Record name | 2-methyl-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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